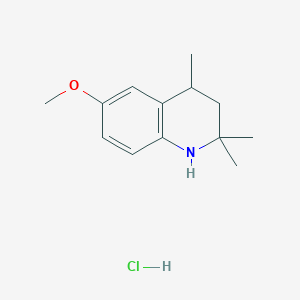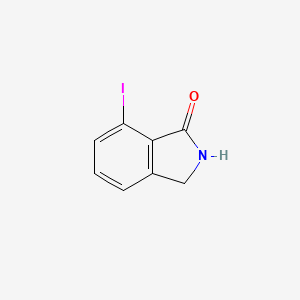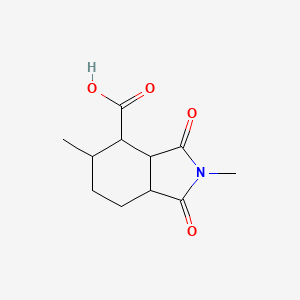![molecular formula C7H7ClN2O3S B1452116 N-[(6-chloropyridin-3-yl)sulfonyl]acetamide CAS No. 56479-79-9](/img/structure/B1452116.png)
N-[(6-chloropyridin-3-yl)sulfonyl]acetamide
Overview
Description
N-[(6-chloropyridin-3-yl)sulfonyl]acetamide (NCSA) is a novel sulfonamide derivative of pyridine, which has recently been studied for its potential applications in medicinal chemistry. NCSA has been investigated for its use in the synthesis of various drugs, as well as its potential use in drug delivery systems, and has been found to have a wide range of potential biochemical and physiological effects.
Scientific Research Applications
Antibacterial and Anti-Enzymatic Properties
A study by Nafeesa et al. (2017) synthesized and evaluated N-substituted derivatives of 2-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide for their antibacterial and anti-enzymatic potential. The study found that these compounds exhibited notable antibacterial activity against certain bacterial strains and low potential against the lipoxygenase enzyme.
Vibrational Spectroscopic Analysis
Research conducted by Jenepha Mary et al. (2022) characterized a similar molecule, N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl] acetamide, to obtain vibrational signatures using Raman and Fourier transform infrared spectroscopy. The study aimed to understand the stereo-electronic interactions leading to stability and the nature of intermolecular interactions within the crystal structure.
Metabolic Stability Improvement
In 2011, Stec et al. explored N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide, which is structurally related to N-[(6-chloropyridin-3-yl)sulfonyl]acetamide. This study focused on improving the metabolic stability of these compounds as inhibitors of PI3Kα and mTOR, which are important for cancer treatment.
Enzyme Inhibitory Potential
Research by Abbasi et al. (2019) investigated the enzyme inhibitory potential of new sulfonamides having benzodioxane and acetamide moieties, including compounds structurally similar to this compound. The study evaluated their activity against α-glucosidase and acetylcholinesterase, finding that most compounds exhibited substantial inhibitory activity against these enzymes.
Halogenation Reactions
A study by Jordan & Markwell (1978) investigated the halogenation reactions of N-(2-acetylbenzofuran-3-yl)acetamide, which is structurally similar to this compound. The research focused on understanding the electrophilic nature of these reactions.
Antimalarial and Antiviral Properties
A study by Fahim & Ismael (2021) explored the antimalarial and antiviral properties of N-(phenylsulfonyl)acetamide derivatives, highlighting their potential application in treating diseases like malaria and COVID-19.
properties
IUPAC Name |
N-(6-chloropyridin-3-yl)sulfonylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O3S/c1-5(11)10-14(12,13)6-2-3-7(8)9-4-6/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIQFXADTFMVKAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NS(=O)(=O)C1=CN=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[3-Methoxy-4-(methylsulfanyl)phenyl]ethan-1-one](/img/structure/B1452033.png)

![3-Chloro-2-[(difluoromethyl)sulfanyl]aniline hydrochloride](/img/structure/B1452035.png)


![Methyl 5-[(phenylsulfonyl)amino]pentanoate](/img/structure/B1452041.png)

![4-Chloro-5-fluoro-1-(phenylsulfonyl)-1H-pyrrolo-[2,3-b]pyridine](/img/structure/B1452045.png)
![1-Pivaloyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]-oxazine-6-carbonitrile](/img/structure/B1452046.png)


![2-Amino-1,2,3,4-tetrahydrocyclopenta[b]indole-7-carbonitrile](/img/structure/B1452049.png)

